molecular formula C47H61N5O9 B12784498 L-Valinamide, N4-(3-methyl-N-((phenylmethoxy)carbonyl)-L-valyl)-4-amino-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-L-lyxonoyl-N-((2-hydroxy-4-methoxyphenyl)methyl)-3-methyl- CAS No. 169305-68-4

L-Valinamide, N4-(3-methyl-N-((phenylmethoxy)carbonyl)-L-valyl)-4-amino-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-L-lyxonoyl-N-((2-hydroxy-4-methoxyphenyl)methyl)-3-methyl-

Cat. No.: B12784498
CAS No.: 169305-68-4
M. Wt: 840.0 g/mol
InChI Key: PGMMKCARJZOKQO-CKUGIDDRSA-N
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Description

L-Valinamide, N4-(3-methyl-N-((phenylmethoxy)carbonyl)-L-valyl)-4-amino-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-L-lyxonoyl-N-((2-hydroxy-4-methoxyphenyl)methyl)-3-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valinamide, N4-(3-methyl-N-((phenylmethoxy)carbonyl)-L-valyl)-4-amino-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-L-lyxonoyl-N-((2-hydroxy-4-methoxyphenyl)methyl)-3-methyl- typically involves multi-step organic synthesis. The process may include:

    Protection and Deprotection Steps: Protecting groups are used to shield reactive functional groups during intermediate steps.

    Coupling Reactions: Peptide coupling reagents such as EDCI or DCC may be used to form amide bonds.

    Purification: Techniques like chromatography are employed to purify the final product.

Industrial Production Methods

Industrial production of such complex compounds often involves automated synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and methoxy groups.

    Reduction: Reduction reactions can occur at the amide and carbonyl groups.

    Substitution: Nucleophilic substitution reactions may take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4

    Solvents: DMF, DMSO, THF

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and protein folding. Its multiple functional groups make it a versatile tool for biochemical assays.

Medicine

Potential medical applications include its use as a lead compound in drug discovery. Its structural complexity allows for the design of analogs with improved pharmacological properties.

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials. Its unique properties can be leveraged to develop new products with specific functionalities.

Mechanism of Action

The mechanism of action of L-Valinamide, N4-(3-methyl-N-((phenylmethoxy)carbonyl)-L-valyl)-4-amino-2,4,5-trideoxy-2-(((4-methoxyphenyl)methyl)amino)-5-phenyl-L-lyxonoyl-N-((2-hydroxy-4-methoxyphenyl)methyl)-3-methyl- involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to active sites and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Valinamide Derivatives: Compounds with similar structures but different substituents.

    Peptide Analogs: Molecules that mimic the structure and function of peptides.

Uniqueness

What sets this compound apart is its intricate structure, which includes multiple chiral centers and functional groups. This complexity allows for a wide range of chemical reactions and biological interactions, making it a valuable tool in scientific research.

Properties

CAS No.

169305-68-4

Molecular Formula

C47H61N5O9

Molecular Weight

840.0 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C47H61N5O9/c1-46(2,3)40(43(56)49-28-33-21-24-35(60-8)26-37(33)53)51-42(55)38(48-27-31-19-22-34(59-7)23-20-31)39(54)36(25-30-15-11-9-12-16-30)50-44(57)41(47(4,5)6)52-45(58)61-29-32-17-13-10-14-18-32/h9-24,26,36,38-41,48,53-54H,25,27-29H2,1-8H3,(H,49,56)(H,50,57)(H,51,55)(H,52,58)/t36-,38+,39+,40+,41+/m0/s1

InChI Key

PGMMKCARJZOKQO-CKUGIDDRSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=C(C=C(C=C1)OC)O)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OCC3=CC=CC=C3)O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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